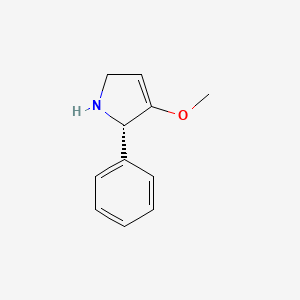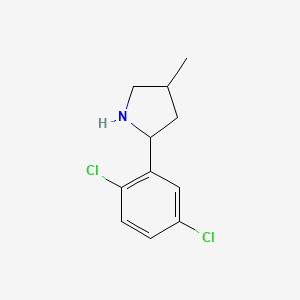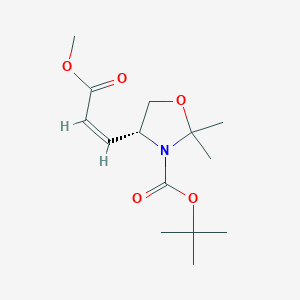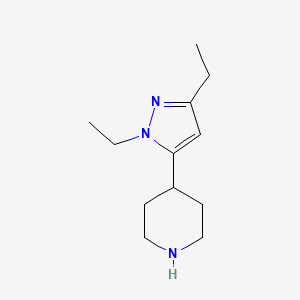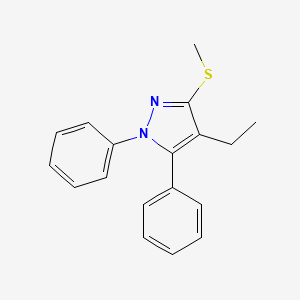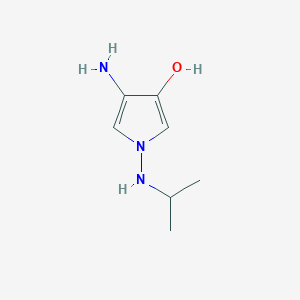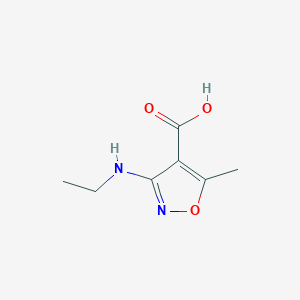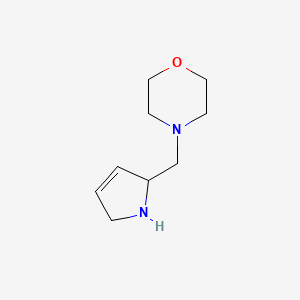![molecular formula C8H5Cl2NO B12872842 2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
2-Chloro-7-(chloromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-(chloromethyl)benzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-7-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzoxazole ring.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Applications De Recherche Scientifique
2-Chloro-7-(chloromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-(chloromethyl)benzo[d]oxazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it interferes with cellular processes, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 2-(Chloromethyl)benzo[d]oxazole
- Benzo[d]oxazole-2-thiol
- 2-(Chloromethyl)-1H-benzo[d]imidazole
Comparison: 2-Chloro-7-(chloromethyl)benzo[d]oxazole is unique due to its dual chloro substituents, which enhance its reactivity and potential biological activities compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C8H5Cl2NO |
|---|---|
Poids moléculaire |
202.03 g/mol |
Nom IUPAC |
2-chloro-7-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2 |
Clé InChI |
OZUTZDGVPBBQOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
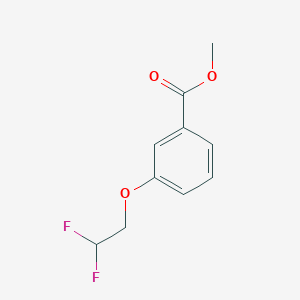
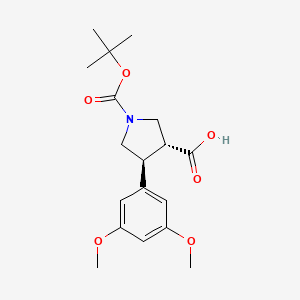
![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)
